2,6-Dichloropyrimidine-4-carbonitrile
Overview
Description
2,6-Dichloropyrimidine-4-carbonitrile is a chemical compound with the molecular formula C5HCl2N3 and a molecular weight of 173.99 . It is used in various chemical reactions due to its structure and properties .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the use of organolithium reagents, which allows for the introduction of a new hydrophobic side chain . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Another method involves the use of 2,4-dichloropyrimidine derivatives, which are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two chlorine atoms and a nitrile group attached to a pyrimidine ring . The pyrimidine ring is a six-membered heterocyclic aromatic moiety, which is a central building block for a wide range of pharmacological applications .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution (SNAr) reactions, which is a general approach to the synthesis of a wide variety of pyrimidine derivatives . The compound can also incorporate nucleophiles regioselectively via SNAr reaction .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 289.3±20.0 °C and a predicted density of 1.60±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Scalability
- A study by Zhang et al. (2018) presented a scalable process for synthesizing 4,6-dichloropyrimidine-5-carbonitrile. This process is notable for its safety and scalability, making it suitable for multikilogram-scale production.
Antibacterial Applications
- Rostamizadeh et al. (2013) conducted research on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile, demonstrating significant antibacterial activity (Rostamizadeh et al., 2013).
Spectroscopic Studies
- Gupta et al. (2006) explored the spectroscopic properties of chloropyrimidine derivatives, including structural and electronic characteristics, through quantum chemical and experimental methods (Gupta et al., 2006).
Antimicrobial and Antitumor Testing
- Taher and Helwa (2012) synthesized new thiopyrimidine analogues, including 4-chloro-pyrimidine-5-carbonitriles, and evaluated their in-vitro antitumor and antimicrobial activities. Some compounds showed high inhibitory activity against leukemia and significant antibacterial activity (Taher & Helwa, 2012).
Green Synthesis Approach
- Deshmukh et al. (2008) described a green, environmentally friendly synthesis of 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile using a simple, one-step method. This approach emphasizes eco-friendly synthesis techniques (Deshmukh et al., 2008).
Unusual Radical Addition
- Laot, Petit, and Zard (2010) discovered an unusual radical addition on heteroaromatic nitrogen in 2- or 4-N-alkylamino-4,6- or 2,6-dichloropyrimidines. This finding opens potential pathways for new pyrimidine derivatives (Laot, Petit, & Zard, 2010).
Molecular Docking Studies
- Bhat and Begum (2021) conducted molecular docking studies on pyrimidine carbonitrile derivatives to understand their interaction with bacterial proteins, providing insights into their potential as antimicrobial agents (Bhat & Begum, 2021).
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including nucleotides and certain receptors .
Mode of Action
The mode of action of 2,6-Dichloropyrimidine-4-carbonitrile involves nucleophilic substitution reactions. The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Safety and Hazards
When handling 2,6-Dichloropyrimidine-4-carbonitrile, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and adequate ventilation should be ensured . The compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place .
Future Directions
While specific future directions for 2,6-Dichloropyrimidine-4-carbonitrile are not mentioned in the retrieved papers, there is ongoing research into the synthesis of pyrimidine-based compounds due to their significant role in pharmaceutical applications . This includes exploring synthetic methods to produce this class of heterocyclic systems and developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
Biochemical Analysis
Biochemical Properties
2,6-Dichloropyrimidine-4-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as nucleic acids and proteins, potentially leading to modifications in their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific context. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione, glucuronic acid, or sulfate . These metabolic processes can affect the compound’s bioavailability, toxicity, and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . These localizations can affect the compound’s activity and function, potentially leading to changes in cellular processes and overall cell physiology.
Properties
IUPAC Name |
2,6-dichloropyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3/c6-4-1-3(2-8)9-5(7)10-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAOENZTDMPYNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680994 | |
Record name | 2,6-Dichloropyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26293-93-6 | |
Record name | 2,6-Dichloropyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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